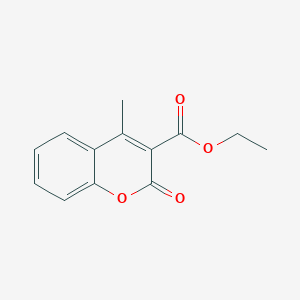

Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methyl-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-3-16-12(14)11-8(2)9-6-4-5-7-10(9)17-13(11)15/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXQKLUUASQJHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2OC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Methyl 2 Oxo 2h Chromene 3 Carboxylate and Its Derivatives

Conventional Synthetic Routes

Traditional methods for synthesizing the coumarin (B35378) nucleus have been well-established for over a century. These routes often involve condensation reactions under specific catalytic conditions and are fundamental to the field of heterocyclic chemistry.

The Knoevenagel condensation is a cornerstone reaction for the synthesis of coumarin-3-carboxylates. nih.gov The reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. thermofisher.com For the synthesis of 4-methyl substituted coumarins, a β-ketoester such as ethyl acetoacetate (B1235776) is typically used in reaction with a salicylaldehyde (B1680747) derivative. This reaction is highly versatile for producing 3- or 4-substituted coumarins. researchgate.net

The classical Knoevenagel condensation for coumarin synthesis is typically catalyzed by a weak organic base, with piperidine (B6355638) being a common choice, often used with a small amount of acetic acid. nih.govmdpi.comresearchgate.net The reaction of a salicylaldehyde with an active methylene compound like diethyl malonate or ethyl acetoacetate under these conditions has been a standard procedure. nih.govmdpi.com The base, piperidine, facilitates the deprotonation of the active methylene compound, initiating the condensation with the aldehyde. reddit.com The reaction is generally performed under reflux in an appropriate solvent. nih.govsmolecule.com

The choice of solvent plays a crucial role in the Knoevenagel condensation, affecting reaction rates and yields. thermofisher.com Ethanol (B145695) is a frequently used solvent, in which salicylaldehyde derivatives, diethyl malonate, and piperidine are refluxed to obtain ethyl coumarin-3-carboxylates. nih.gov

Alternatively, toluene (B28343) is employed, often in conjunction with a Dean-Stark apparatus. mdpi.com This setup allows for the azeotropic removal of water, a byproduct of the condensation, which shifts the reaction equilibrium towards the product, often leading to higher yields and shorter reaction times. thermofisher.com One reported synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate involved refluxing salicylaldehyde, a malonic ester, piperidine, and a drop of glacial acetic acid in toluene for approximately one hour, achieving an 84% yield. mdpi.com While both solvents are effective, the use of toluene with water removal can be a more efficient approach.

| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |

| Salicylaldehyde, Malonic Ester | Piperidine, Acetic Acid | Toluene | Reflux, 1 hr | 84% | mdpi.com |

| Salicylaldehyde derivatives, Diethyl malonate | Piperidine | Ethanol | Reflux | N/A | nih.gov |

The Pechmann condensation is one of the most straightforward and widely used methods for preparing coumarins, especially 4-methylcoumarin (B1582148) derivatives. amazonaws.commagtechjournal.com This reaction involves the condensation of a phenol (B47542) with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst. researchgate.netjetir.org

A variety of acid catalysts can be employed, including concentrated sulfuric acid, Amberlyst-15, and Indium(III) chloride. amazonaws.comresearchgate.netjetir.org For instance, 7-hydroxy-4-methylcoumarin is synthesized with excellent yield by reacting resorcinol (B1680541) and ethyl acetoacetate in the presence of concentrated sulfuric acid. jetir.orgslideshare.net The Pechmann condensation is particularly valuable for synthesizing coumarins with substitution patterns determined by the starting phenol, making it a key method for producing a wide array of analogous structures. amazonaws.comresearchgate.net

| Phenol | β-Ketoester | Catalyst | Conditions | Yield | Reference |

| Resorcinol | Ethyl acetoacetate | Conc. H₂SO₄ | 5°C to RT, 18 hrs | 88% | jetir.org |

| Phenols/Naphthols | Ethyl acetoacetate | InCl₃ (3 mol%) | Ball mill, RT | 52-95% | amazonaws.com |

| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | Microwave, 100°C, 20 min | 97-99% | researchgate.net |

Knoevenagel Condensation with Salicylaldehyde and Malonic Esters

Green Chemistry Approaches in Synthesis

In response to growing environmental concerns, green chemistry principles have been increasingly applied to the synthesis of coumarins. ijpsr.comresearchgate.net These approaches focus on reducing or eliminating the use of hazardous substances, employing alternative energy sources, and designing safer chemical processes. researchgate.net

Innovative green methods for synthesizing chromene derivatives include the use of microwave irradiation, ultrasound assistance, environmentally friendly solvents like water, and reusable catalysts. researchgate.net

Ultrasound irradiation has emerged as a powerful tool in green synthesis, often leading to significantly reduced reaction times, improved yields, and milder reaction conditions. scirp.orgscirp.org The Knoevenagel condensation to produce coumarin-3-carboxylates, for instance, shows higher yields and much shorter reaction times (e.g., 40 minutes vs. 7 hours) when conducted under ultrasound compared to conventional refluxing. nih.gov This enhancement is attributed to the phenomenon of acoustic cavitation, which creates localized high-pressure and high-temperature zones, accelerating the reaction. scirp.org

Microwave-assisted synthesis is another highly effective green protocol that dramatically shortens reaction times from hours to mere minutes. smolecule.compsu.edu The synthesis of 4-methyl-2-oxo-2H-chromene-3-carbonitrile derivatives can be completed in as little as 5 minutes under microwave irradiation, compared to several hours with conventional heating. smolecule.com Solvent-free, microwave-assisted Pechmann condensations have also been reported, yielding 4-substituted coumarins in excellent yields. nih.govresearchgate.net

| Method | Reactants | Conditions | Time | Advantage | Reference(s) |

| Ultrasound | Salicylaldehyde, Diethyl malonate | EtOH/H₂O, Piperidine/AcOH | 40 min | Faster reaction, higher yield vs. 7 hrs conventional reflux | nih.gov |

| Ultrasound | Salicylaldehyde, Phenyl acetyl chloride | THF, K₂CO₃ | 15-30 min | Rapid, efficient, better yields than conventional methods | scirp.orgscirp.org |

| Microwave | Phenol, Ethyl acetoacetate | Amberlyst-15, Solvent-free | 20 min | Fast, solvent-free, excellent yield (97-99%) | researchgate.net |

| Microwave | 6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde, etc. | AcOH, DMF | 8-10 min | Rapid synthesis of complex derivatives vs. 4-7 hrs conventional | psu.edu |

These green methodologies not only offer environmental benefits but also prove to be more efficient and economical, making them attractive alternatives to traditional synthetic routes for Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate and its analogues.

Catalyst-Free Methods

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction in organic synthesis. While typically catalyzed by a weak base, significant research has been directed towards developing catalyst-free conditions, often leveraging greener solvents like water and elevated temperatures to drive the reaction. These methods align with the principles of green chemistry by reducing chemical waste and avoiding potentially toxic catalysts.

An extensive study on catalyst-free and water-mediated Knoevenagel reactions has demonstrated the feasibility of this approach for a range of substrates, though it can be limited by the need for high temperatures and a restricted substrate scope. rsc.org While the general principle of a catalyst-free Knoevenagel condensation exists, a specific, detailed protocol for the reaction between 2-hydroxyacetophenone (B1195853) and diethyl malonate to produce this compound under such conditions is not extensively documented in readily available literature.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. The Pechmann condensation, a primary route to 4-methylcoumarin derivatives, benefits significantly from microwave irradiation, often in solvent-free conditions.

This methodology has been successfully applied to synthesize various 4-methylcoumarins. For instance, the reaction of phenols with ethyl acetoacetate using catalysts like FeF₃ or various Lewis acids (e.g., SnCl₂, AlCl₃) under microwave irradiation provides the corresponding coumarin products in high yields with dramatically reduced reaction times compared to conventional heating. nih.govrasayanjournal.co.in A study optimizing the synthesis of 7-hydroxy-4-methylcoumarin found that using the solid acid catalyst Amberlyst-15 under microwave irradiation at 130°C for just 20 minutes resulted in a 97% yield. mdpi.com These reports establish microwave-assisted synthesis as an efficient and green methodology for accessing the 4-methylcoumarin scaffold.

Table 1: Examples of Microwave-Assisted Pechmann Condensation for 4-Methylcoumarin Synthesis

| Phenol Reactant | β-Ketoester | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Resorcinol | Ethyl acetoacetate | FeF₃ | Solvent-free, MW (7 min) | 95% | nih.gov |

| Resorcinol | Ethyl acetoacetate | SnCl₂·2H₂O (10 mol%) | Solvent-free, MW (260 s) | 55% | rasayanjournal.co.in |

| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | Solvent-free, MW (20 min, 130°C) | 97% | mdpi.com |

| Phenol | Ethyl acetoacetate | Amberlyst-15 | Solvent-free, MW (20 min, 130°C) | 43% | mdpi.com |

Ultrasonication-Enhanced Synthesis

The use of ultrasonic irradiation is another green chemistry technique that can enhance reaction rates and yields by generating localized high-temperature and high-pressure zones through acoustic cavitation. This method has been applied to the synthesis of various chromene derivatives. researchgate.net For example, a one-pot, three-component synthesis of novel thiazolo[2,3-e] stackexchange.comresearchgate.netwikipedia.orgdiazaphosphole-6-carboxylates was achieved in high yields under ultrasonic irradiation at 50°C. rsc.org However, specific literature detailing the ultrasonication-enhanced synthesis of this compound from its precursors was not prominently found.

Derivatization Strategies Utilizing the Ethyl Ester Moiety

The ethyl ester group at the C-3 position of the coumarin ring is a versatile functional handle for further molecular modification, allowing for the synthesis of a wide array of derivatives such as amides, hydrazides, and other esters.

Amide Formation via Acyl Chlorides

The conversion of an ester to an amide via an acyl chloride is a standard, multi-step synthetic pathway in organic chemistry. For this compound, this would involve:

Saponification: Hydrolysis of the ethyl ester using a base like sodium hydroxide (B78521) to yield the corresponding sodium carboxylate, followed by acidification to produce 4-methyl-2-oxo-2H-chromene-3-carboxylic acid.

Acyl Chloride Formation: Reaction of the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 4-methyl-2-oxo-2H-chromene-3-carbonyl chloride.

Amidation: The subsequent reaction of the acyl chloride with a primary or secondary amine. This reaction is typically rapid and proceeds via a nucleophilic acyl substitution mechanism to yield the desired N-substituted 4-methyl-2-oxo-2H-chromene-3-carboxamide. An excess of the amine or the addition of a non-nucleophilic base is often required to neutralize the HCl byproduct. researchgate.net

Hydrazide Synthesis and Subsequent Transformations

The reaction of esters with hydrazine (B178648) hydrate (B1144303) is a common and efficient method for the synthesis of carbohydrazides, which are valuable intermediates for constructing various heterocyclic systems. nih.gov

Treating this compound with hydrazine hydrate in a suitable solvent like ethanol under reflux would yield 4-methyl-2-oxo-2H-chromene-3-carbohydrazide . This key intermediate can then be readily transformed into a variety of derivatives. A prominent subsequent transformation is the condensation with aldehydes or ketones to form N'-substituted hydrazones (Schiff bases). nih.govajgreenchem.com

For instance, following the established procedures for the non-methylated analogue, the 4-methyl carbohydrazide (B1668358) can be reacted with various aromatic aldehydes in refluxing ethanol, often with a catalytic amount of piperidine, to afford N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides in high yields. nih.gov These hydrazone derivatives incorporate diverse structural motifs, expanding the chemical space of the coumarin core.

Table 2: Representative Transformations of 2-Oxo-2H-chromene-3-carbohydrazide Analogues

| Product Name | Reactant | Yield | Reference |

|---|---|---|---|

| N'-(4-Methoxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide | 4-Methoxybenzaldehyde | 90% | nih.gov |

| N'-(4-Chlorobenzylidene)-2-oxo-2H-chromene-3-carbohydrazide | 4-Chlorobenzaldehyde | 81% | nih.gov |

| 2-(2-Oxo-2H-chromene-3-carbonyl)hydrazinyl)carbonylbenzoic acid | Phthalic Anhydride (B1165640) | 68% | derpharmachemica.com |

| 4-Oxo-4-(2-(6-bromo-2-oxo-2H-chromene-3-carbonyl)hydrazinyl)butanoic acid | Succinic Anhydride | 70% | derpharmachemica.com |

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid (like sulfuric acid) or a base (like sodium alkoxide). To ensure a high yield of the desired product, the alcohol used for the exchange is typically employed in large excess to shift the reaction equilibrium.

For this compound, this reaction provides a straightforward route to other alkyl esters. For example, refluxing the ethyl ester in an excess of methanol (B129727) with a catalytic amount of sulfuric acid would produce Mthis compound. Similarly, using propanol (B110389) would yield the propyl ester. This fundamental reaction allows for the fine-tuning of the ester group, which can influence the compound's physical and biological properties.

Table of Compounds

Chemical Reactivity and Transformations of the Chromene Core

Reactions Involving the Ester Group at C-3

The ester functionality at the C-3 position is a primary site for nucleophilic attack, leading to a variety of substitution products and, under certain conditions, cleavage of the coumarin (B35378) ring system.

Nucleophilic Acyl Substitution Reactions

The ester group of coumarin-3-carboxylates readily undergoes nucleophilic acyl substitution with various nucleophiles, most notably amines and hydrazines, to yield the corresponding amides and hydrazides. These reactions are fundamental in the derivatization of the coumarin core for various applications.

Amidation: The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with primary amines leads to the formation of N-substituted coumarin-3-carboxamides. For instance, the reaction with 2-(4-methoxyphenyl)ethan-1-amine in refluxing ethanol (B145695) for 6 hours produces N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide in high yield. wikipedia.orgmdpi.com This transformation involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of ethanol.

Hydrazinolysis: The reaction with hydrazine (B178648) hydrate (B1144303) is more complex and can yield different products depending on the reaction conditions. While the expected 2-oxo-2H-chromene-3-carbohydrazide can be formed, this reaction is often competitive with ring-opening pathways. mdpi.comnih.gov For ethyl 2-oxo-2H-chromene-3-carboxylate, careful control of reaction conditions is necessary to favor the formation of the hydrazide, which is a key intermediate for the synthesis of various heterocyclic compounds. mdpi.comnih.gov For example, N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides can be synthesized from the corresponding hydrazide. mdpi.com

| Reactant | Nucleophile | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 2-oxo-2H-chromene-3-carboxylate | 2-(4-Methoxyphenyl)ethan-1-amine | N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | Ethanol, reflux, 6h | 94% | wikipedia.org |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine hydrate | 2-Oxo-2H-chromene-3-carbohydrazide | Controlled conditions | - | mdpi.comnih.gov |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Phenyl hydrazine | N'-phenyl-2-oxo-2H-chromene-3-carbohydrazide | Ethanol, reflux, 8h | - | pmf.unsa.ba |

Ring Cleavage Reactions of the Coumarin System

The lactone ring of the coumarin system is susceptible to cleavage by strong nucleophiles. This reactivity is a consequence of the strained α,β-unsaturated ester within the ring.

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate can lead to significant ring-opening. mdpi.comnih.gov When refluxed in ethanol, instead of just forming the hydrazide, the reaction can yield salicylaldehyde (B1680747) azine and malonohydrazide as major products. mdpi.comnih.gov This occurs through a proposed mechanism where hydrazine attacks the lactone carbonyl or undergoes conjugate addition, leading to the fragmentation of the pyrone ring. mdpi.com Specifically, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate (10 mmol) with hydrazine hydrate (25 mmol) in refluxing ethanol for 2 hours resulted in a 48% yield of salicylaldehyde azine and an 86% yield of malonohydrazide from the filtrate. nih.gov

Similarly, treatment with a high concentration of amines (e.g., a 1:4 molar ratio of ester to amine) can also result in the cleavage of the coumarin ring, affording salicylaldehyde and ammonium (B1175870) salts. acgpubs.org

| Reactant | Nucleophile/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine hydrate (2.5 equiv), Ethanol, reflux, 2h | Salicylaldehyde azine and Malonohydrazide | 48% and 86% respectively | nih.gov |

| Ethyl coumarin-3-carboxylate | Amines (1:4 molar ratio) | Salicylaldehyde and Ammonium salts | - | acgpubs.org |

Reactivity at the C-4 Position and Chromene Ring System

The C-4 position of the coumarin ring is activated towards both nucleophilic and electrophilic attack due to its position in the conjugated system. The presence of the C-4 methyl group in the target compound influences this reactivity, particularly in reactions involving enol or enolate intermediates.

Acylation and Other Electrophilic Trapping of Enol Forms

The coumarin system can exist in equilibrium with its enol form, which can be trapped by electrophiles. While C-acylation is a known reaction for some coumarin derivatives, O-acylation is also possible and its regioselectivity can be influenced by substituents. For 3,4-disubstituted coumarins, the steric hindrance of groups at C-3 and C-4 can direct the reaction. A study on (R/S)-ethyl 2-hydroxy-4-phenyl-2H-chromene-3-carboxylate (a dihydrocoumarin (B191007) derivative) showed that reaction with acetic anhydride (B1165640) in the presence of triethylamine (B128534) led exclusively to the O-acylated product, (R/S)-ethyl-2-acetoxy-4-phenyl-4H-chromene-3-carboxylate. mdpi.com This preferential O-acylation was attributed to the steric hindrance at the C-4 position. mdpi.com While this is not the exact target molecule, it provides insight into the acylation behavior of related systems.

Regioselectivity and Stereochemistry in Transformations

Reactions at the C3-C4 double bond often exhibit high regioselectivity. Nucleophilic conjugate addition (Michael addition) occurs selectively at the C-4 position. For instance, the reaction of zinc enolates derived from α-bromo ketones with ethyl coumarin-3-carboxylate results in the formation of 4-substituted chroman-3-carboxylates. acgpubs.orgresearchgate.net These reactions often proceed with high diastereoselectivity, yielding a single diastereomer. For example, the zinc enolate derived from 2-bromo-1-indanone (B167726) reacts with ethyl coumarin-3-carboxylate to give ethyl 2-oxo-4-(1-oxo-2-indanyl)chroman-3-carboxylate as a single diastereomer. acgpubs.orgresearchgate.net This highlights the controlled manner in which new stereocenters can be generated at the C-4 position.

Michael Adduct Formation and Rearrangements

The α,β-unsaturated system of the coumarin core makes it an excellent Michael acceptor. wikipedia.org It readily undergoes conjugate addition with a variety of Michael donors, including enolates, indoles, and other soft nucleophiles. wikipedia.orgrsc.org This reaction is a powerful tool for C-C bond formation at the C-4 position.

A catalyst-free tandem Michael addition/decarboxylation reaction has been developed between coumarin-3-carboxylic acids (closely related to the subject compound) and indoles. rsc.org This reaction proceeds by the nucleophilic attack of the indole (B1671886) at the C-4 position of the coumarin, followed by decarboxylation to yield indole-3-substituted 3,4-dihydrocoumarins in good to excellent yields. rsc.org

Furthermore, the reaction of coumarin-3-carboxylates with carboxylic anhydrides in the presence of a base can lead to a rearrangement. The initial Michael adduct can rearrange to form products like ethyl 2-(3,3-dimethyl-2-oxochroman-4-yl)acetate when reacted with 3-methylbutanoic anhydride. acgpubs.org

| Reaction Type | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Conjugate Addition | Ethyl coumarin-3-carboxylate and Zinc enolate of 2-bromo-1-indanone | 4-Substituted chroman-2-one | High diastereoselectivity, formation of a single diastereomer. | acgpubs.orgresearchgate.net |

| Tandem Michael Addition/Decarboxylation | Coumarin-3-carboxylic acid and Indole | Indole-3-substituted 3,4-dihydrocoumarin | Catalyst-free, good to excellent yields. | rsc.org |

| Michael Addition/Rearrangement | Ethyl coumarin-3-carboxylate and 3-Methylbutanoic anhydride | Rearranged chroman-2-one | Formation of a new cyclic structure. | acgpubs.org |

Cycloaddition Reactions and Formation of Fused Heterocycles

The activated C3-C4 double bond of ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate and its analogues serves as a competent dienophile and dipolarophile in cycloaddition reactions, providing a powerful strategy for the construction of complex, fused heterocyclic structures. These reactions are valuable in synthetic organic chemistry for creating novel polycyclic systems with potential biological activities.

One of the most significant cycloaddition reactions is the Diels-Alder reaction, a [4+2] cycloaddition, where the coumarin C3-C4 double bond reacts with a conjugated diene. For instance, the reaction of 3-ethoxycarbonylcoumarins with 2,3-dimethyl-1,3-butadiene (B165502) can be carried out under solvent-free conditions or in the presence of a catalyst to yield tetrahydro-6H-benzo[c]chromen-6-one derivatives. acgpubs.org The reaction proceeds by the concerted addition of the diene across the double bond of the pyrone ring, leading to the formation of a new six-membered ring fused to the coumarin scaffold.

In addition to [4+2] cycloadditions, the chromene core can also participate in [3+2] cycloaddition reactions with 1,3-dipoles. For example, the reaction of ethyl coumarin-3-carboxylate with diphenylnitrilimine, generated in situ, yields a regioisomeric pyrazole (B372694) derivative. acgpubs.org This type of reaction is crucial for the synthesis of five-membered heterocyclic rings fused to the chromene system. Another example is the cycloaddition of ethyl 2-(azidomethyl)-4H-chromene-3-carboxylates with alkynes, which leads to the formation of triazolylchromene-3-carboxylates. niscpr.res.in

The following table summarizes representative cycloaddition reactions of ethyl 2-oxo-2H-chromene-3-carboxylate derivatives, which are expected to show similar reactivity to the 4-methyl analogue.

| Reactant with Coumarin Derivative | Reaction Type | Product | Conditions | Yield |

|---|---|---|---|---|

| 2,3-Dimethyl-1,3-butadiene | Diels-Alder [4+2] | Tetrahydro-6H-benzo[c]chromen-6-one derivative | Solvent-free or catalyst | Good |

| Diphenylnitrilimine | [3+2] Cycloaddition | Regioisomeric pyrazole derivative | In situ generation | Not specified |

| Alkynes | [3+2] Cycloaddition with azido-coumarin | Triazolylchromene-3-carboxylate | Copper sulphate, sodium L-ascorbate | 45-92% |

Reductive Transformations of the Chromene Ring

The pyrone ring of the coumarin system in this compound can undergo various reductive transformations, primarily targeting the C3-C4 double bond and the lactone carbonyl group. These reductions lead to the formation of dihydrocoumarins (chroman-2-ones) or can result in the cleavage of the heterocyclic ring.

A common transformation is the selective reduction of the C3-C4 double bond to yield the corresponding saturated lactone, ethyl 4-methyl-2-oxochroman-3-carboxylate. This can be achieved through catalytic hydrogenation using catalysts such as palladium, platinum, or nickel. researchgate.net Alternatively, complex metal hydrides can be employed. For instance, the chemoselective reduction of the conjugated C=C double bond in unsaturated lactones can be accomplished using sodium borohydride (B1222165) in the presence of triethylamine in THF at room temperature, affording the saturated lactone in high yield. semanticscholar.org

Under more forcing conditions or with stronger reducing agents, the lactone ring itself can be cleaved. The reduction of coumarins with sodium borohydride in alcoholic solvents can lead to the formation of malonate esters through the opening of the pyrone ring. acgpubs.org Powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester and the lactone carbonyl, leading to diols after ring opening. chem-station.com

The table below outlines some of the reductive transformations applicable to the chromene ring of coumarin-3-carboxylates.

| Reducing Agent/Method | Transformation | Product Type | Conditions |

|---|---|---|---|

| Catalytic Hydrogenation (Pd, Pt, Ni) | Reduction of C3-C4 double bond | Chroman-2-one derivative | Varies with catalyst |

| Sodium Borohydride / Triethylamine | Selective reduction of C3-C4 double bond | Chroman-2-one derivative | THF, room temperature |

| Sodium Borohydride | Ring cleavage | Malonate ester | Alcoholic solvent |

| Lithium Aluminum Hydride | Reduction of lactone and ester, and ring cleavage | Diol | Anhydrous ether or THF |

A comprehensive article on the spectroscopic and structural characterization of this compound cannot be generated at this time.

Following a thorough search for scientific literature, specific experimental data for the compound "this compound" corresponding to the detailed outline provided is not available in the public domain. The strict requirement to focus solely on this specific molecule and not introduce information from other related compounds prevents the creation of a scientifically accurate and detailed article as requested.

The available search results pertain to similar but structurally distinct compounds, such as derivatives lacking the 4-methyl group or possessing other substitutions on the chromene ring. Utilizing data from these analogs would not accurately represent the spectroscopic and structural properties of the target compound and would violate the explicit instructions provided.

Therefore, to ensure scientific accuracy and adherence to the user's constraints, the generation of the requested article is not possible without access to published data for this compound.

Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Solid-State Structure Determination

Crystal System and Space Group Analysis

Information regarding the crystal system and space group for Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate could not be located in the provided search results.

Intermolecular Interactions (e.g., Hydrogen Bonding) and Crystal Packing

Specific details on the intermolecular interactions and crystal packing arrangement for this compound were not found in the available literature.

Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification

No studies detailing the Hirshfeld surface analysis or providing fingerprint plots to quantify intermolecular interactions for this compound were identified.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for examining the intricacies of molecular systems. For Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate and its analogs, DFT calculations have been instrumental in understanding their geometry, electronic structure, and predicting their reactivity.

Geometry Optimization and Conformational Analysis

Theoretical studies on the molecular conformations of ethyl 2-oxo-2H-chromene-3-carboxylate derivatives have revealed the existence of two primary low-energy conformations: s-cis and s-trans. These conformations arise from the rotation around the C3-C(O)OEt single bond. The s-cis arrangement, where the ester carbonyl group is in the same plane and oriented in the same direction as the 2-oxo group of the coumarin (B35378) core, is found to be slightly more stable than the s-trans form by less than 0.5 kcal/mol. This small energy difference suggests that both conformers can coexist at room temperature.

Electronic Structure Analysis (HOMO-LUMO energy gaps, molecular orbitals)

The electronic properties of a molecule are crucial in determining its chemical reactivity and biological activity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is an important indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

For a closely related compound, ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, DFT calculations at the B3LYP/6–311++G(d,p) level determined the HOMO energy to be -7.0039 eV and the LUMO energy to be -2.9396 eV, resulting in a HOMO-LUMO energy gap of 4.0643 eV. nih.gov These values provide an estimate of the electronic characteristics that can be expected for this compound. The distribution of HOMO and LUMO across the molecule indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Quantum Chemical Descriptors for Reactivity Prediction

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. These descriptors provide a quantitative measure of various aspects of chemical behavior.

| Descriptor | Formula | Value (for ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate) nih.gov |

| Ionization Potential (I) | I ≈ -EHOMO | 7.0039 eV |

| Electron Affinity (A) | A ≈ -ELUMO | 2.9396 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.9718 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.0321 eV |

These descriptors, calculated for a similar coumarin derivative, offer insights into the expected reactivity of this compound. nih.gov The ionization potential indicates the energy required to remove an electron, while the electron affinity shows the energy released upon gaining an electron. Electronegativity is a measure of the power of an atom or group of atoms to attract electrons towards itself. Chemical hardness is a measure of the resistance to charge transfer.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is widely used in drug discovery and development to predict the activity of new chemical entities and to optimize lead compounds.

Application of Field-Based 3D-QSAR and Pharmacophore Models

Field-based 3D-QSAR and pharmacophore modeling are powerful ligand-based drug design techniques. These methods are particularly useful when the three-dimensional structure of the biological target is unknown.

Field-Based 3D-QSAR: This approach correlates the biological activity of a set of molecules with their 3D molecular fields, which include steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. For a series of coumarin derivatives targeting acetylcholinesterase, a field-based 3D-QSAR model was developed. nih.gov The resulting contour maps highlighted the spatial regions where specific properties would enhance or diminish the biological activity. nih.gov For instance, the models might indicate that a bulky substituent at a particular position on the coumarin ring is favorable for activity, while a polar group in another region is detrimental.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For coumarin derivatives with antioxidant activity, pharmacophore models have been generated. nih.gov These models typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. A well-validated pharmacophore model can be used as a 3D query to screen large chemical databases to identify novel compounds with the desired biological activity. nih.gov

Correlation of Structural Parameters with Biological Activity

QSAR studies on 4-methylcoumarin (B1582148) derivatives have demonstrated correlations between their structural features and various biological activities, including anticancer and antioxidant effects. For example, a study on the cytotoxic effects of 27 different 4-methylcoumarin derivatives against human cancer cell lines found that the nature and position of substituents on the coumarin ring significantly influenced their anticancer activity. Specifically, the presence of hydroxyl or acetoxy groups at the 7 and 8 positions, as well as the introduction of long alkyl chains at the C3 position, were found to enhance cytotoxicity.

Molecular Docking and Dynamics Simulations

Computational studies, including molecular docking and molecular dynamics (MD) simulations, are powerful tools to elucidate the interactions between small molecules and biological macromolecules. In the context of this compound and its derivatives, these methods provide insights into potential biological targets and the stability of the ligand-protein complexes.

Molecular docking studies have been performed on closely related coumarin derivatives to predict their binding affinities and modes of interaction with various protein targets. For instance, a study on ethyl 6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]hexanoate, a derivative of the target compound, investigated its potential as an inhibitor of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in rheumatoid arthritis. researchgate.netuomphysics.net The docking results indicated a favorable binding energy for the coumarin derivative, comparable to that of a known co-crystalized inhibitor. researchgate.net

The docking analysis of ethyl 6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]hexanoate with MMP-9 revealed key interactions within the enzyme's active site. The coumarin scaffold and its substituents were found to form hydrogen bonds and hydrophobic interactions with crucial amino acid residues, thereby suggesting a plausible mechanism of inhibition. uomphysics.net

While specific molecular dynamics simulation data for this compound is not extensively available in the reviewed literature, MD simulations are a common follow-up to molecular docking. These simulations provide a dynamic picture of the conformational changes in both the ligand and the protein over time, offering a more realistic representation of the binding event and the stability of the complex. For other coumarin derivatives, MD simulations have been used to confirm the stability of the docked poses and to analyze the flexibility of the ligand within the binding pocket. researchgate.net

Table 1: Molecular Docking Parameters for a Related Coumarin Derivative

| Compound | Target Protein | Docking Score (Glide Score) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Ethyl 6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]hexanoate | Matrix Metalloproteinase-9 (MMP-9) | -6.8 | Not explicitly detailed in abstract | researchgate.net |

| Co-crystal ligand (LT4) | Matrix Metalloproteinase-9 (MMP-9) | -6.6 | Not explicitly detailed in abstract | researchgate.net |

Hard and Soft Acids and Bases (HSAB) Theory in Reactivity Prediction

The Hard and Soft Acids and Bases (HSAB) theory is a qualitative concept in chemistry used to predict the stability of products and the rates of reactions. According to this theory, hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. This principle can be applied to understand and predict the chemical reactivity of molecules like this compound.

In the context of coumarin derivatives, the HSAB theory helps in identifying the reactive sites of the molecule. The various atoms and functional groups within the molecule can be classified as harder or softer acidic or basic centers. For instance, the carbonyl oxygen atoms of the ester and lactone groups are typically considered hard bases, while the aromatic ring system can exhibit characteristics of a soft base. mdpi.com

The reactivity of coumarin systems can be influenced by steric factors, the nature of the electrophile or nucleophile, the solvent, and the presence of catalysts. mdpi.com The HSAB principle provides a framework for understanding how these factors govern the regioselectivity of reactions. For example, in reactions with electrophiles, a hard electrophile would be expected to preferentially attack a hard basic site on the coumarin molecule, while a soft electrophile would favor a soft basic site.

Computational methods, such as Density Functional Theory (DFT), can be used to quantify the concepts of hardness and softness. Global reactivity descriptors like chemical hardness (η), softness (S), and the Fukui function can be calculated to provide a more quantitative prediction of reactivity. While specific DFT calculations for this compound were not found in the provided search results, studies on related coumarin derivatives have utilized these methods to analyze their reactivity patterns.

Table 2: Conceptual HSAB Classification of Reactive Sites in a Coumarin System

| Site | Type | HSAB Classification | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Oxygen (Lactone) | Basic | Hard Base | Favors interaction with hard acids/electrophiles. |

| Carbonyl Oxygen (Ester) | Basic | Hard Base | Favors interaction with hard acids/electrophiles. |

| Aromatic Ring | Basic | Soft Base | Favors interaction with soft acids/electrophiles. |

| C3 Carbon | Acidic | Soft Acid | Potential site for nucleophilic attack by soft bases. |

| C4 Carbon | Acidic | Harder Acid (relative to C3) | Potential site for nucleophilic attack by hard bases. |

Biological Activity Studies Mechanistic and in Vitro / in Vivo Non Clinical Models

Enzyme Inhibition Studies

Comprehensive searches of scientific databases and literature did not yield specific studies evaluating the direct inhibitory activity of Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate against the enzymes listed below. While research exists on the broader class of coumarin (B35378) derivatives, data focusing solely on this specific compound is not available in the reviewed literature.

Phospholipase A2 (sPLA2) Inhibition Mechanisms

No studies detailing the mechanistic or direct inhibitory effects of this compound on Phospholipase A2 (sPLA2) were identified.

Monoamine Oxidase (MAO) Inhibition

There were no specific research findings available regarding the inhibitory activity of this compound against Monoamine Oxidase (MAO) enzymes (MAO-A or MAO-B).

Carbonic Anhydrase Inhibition

No dedicated studies on the carbonic anhydrase inhibitory properties of this compound were found. Research in this area has focused on other substituted coumarin and 4-methylcoumarin (B1582148) derivatives, without reporting data for the title compound tandfonline.comacs.org.

Lipoxygenase Inhibition

Investigations into the potential for this compound to inhibit lipoxygenase have not been reported in the available scientific literature.

Antimicrobial Activity Investigations

Specific studies detailing the antimicrobial (antibacterial or antifungal) activity of this compound against various microbial strains could not be located in the reviewed literature. Research has been published on the parent compound, ethyl 2-oxo-2H-chromene-3-carboxylate, and its metal complexes, but data for the 4-methyl derivative is absent iiste.orgresearchgate.net.

Antibacterial Efficacy (Gram-positive and Gram-negative bacteria)

The antibacterial potential of coumarin derivatives has been a subject of extensive research. While specific studies focusing solely on this compound are limited, research on the closely related compound, ethyl 2-oxo-2H-chromene-3-carboxylate, provides valuable insights. In one study, this parent compound, when tested as a ligand (Complex 1), demonstrated antibacterial effects against several pathogenic bacteria isolated from wound infections. The efficacy was determined by measuring the diameter of the inhibition zone using the disc diffusion method at a concentration of 200 µ g/disc . iiste.orgiiste.org

The compound showed activity against both Gram-positive and Gram-negative bacteria, with the Gram-positive Staphylococcus aureus being particularly sensitive. iiste.orgiiste.orgresearchgate.net The formation of metal complexes with this coumarin derivative was found to enhance its antibacterial properties. For instance, a copper (II) complex and a lanthanum (III) complex of ethyl 2-oxo-2H-chromene-3-carboxylate showed increased inhibition zones compared to the parent ligand, suggesting that chelation can potentiate antibacterial activity. iiste.orgresearchgate.net

| Bacterial Strain | Gram Stain | Inhibition Zone (mm) for Ethyl 2-oxo-2H-chromene-3-carboxylate (Complex 1) |

|---|---|---|

| Staphylococcus aureus | Positive | 13 |

| Escherichia coli | Negative | 10 |

| Pseudomonas aeruginosa | Negative | 11 |

| Proteus mirabilis | Negative | 12 |

Antifungal Efficacy

The antifungal properties of coumarin derivatives have also been investigated. Studies on derivatives of ethyl 2-oxo-2H-chromene-3-carboxylate have shown promising results against various fungal strains. For example, certain synthesized derivatives exhibited significant antifungal activity against common plant pathogenic fungi, with some compounds showing inhibitory rates comparable or even superior to commercial fungicides like carbendazim (B180503) at concentrations of 200 ppm and 500 ppm. researchgate.net One derivative, in particular, displayed an inhibition rate of up to 60.29% against Fusarium oxysporum at a 500 ppm concentration, marking it as a potential lead compound for future pesticide development. researchgate.net While direct data on this compound is scarce, the general activity of the coumarin-3-carboxylate scaffold suggests potential for antifungal action.

Anticancer and Antiproliferative Activity in Cell Lines

The coumarin scaffold is a privileged structure in the design of potential anticancer agents, with numerous derivatives showing significant cytotoxic effects against various cancer cell lines. nih.govresearchgate.net

In Vitro Cytotoxicity Evaluation (e.g., XTT, MTT assays)

The cytotoxic potential of coumarin derivatives is often evaluated using colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability. mdpi.com

A study on an analogue, Ethyl-4-methyl-6-(7-methoxy-2-oxo-2H-chromen-8-yl)-hexa-2,4-dien-1-oate, demonstrated excellent cytotoxic activity against a panel of human cancer cell lines. ijarse.comresearchgate.net As shown in the table below, this compound exhibited significant inhibition at a concentration of 60 μM against lung (A-549), breast (MCF-7), ovary (IGR-OV-1), and prostate (PC-3) cancer cells. ijarse.com Another derivative, 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate, was identified as having the highest cytotoxic activity among a series of tested compounds, with a 50% lethal dose (LD50) of 48.1 μM in A549 lung cancer cells and 45.1 μM in CRL 1548 liver cancer cells. nih.gov These findings highlight the potential of the 4-methyl coumarin structure as a basis for developing potent antiproliferative agents.

| Cell Line | Cancer Type | % Inhibition at 60 µM (Osthol Analogue) |

|---|---|---|

| A-549 | Lung | 83% |

| MCF-7 | Breast | 74% |

| IGR-OV-1 | Ovary | 80% |

| PC-3 | Prostate | 58% |

Mechanistic Studies of Antiproliferative Effects (e.g., anti-austerity agents)

Recent research has begun to uncover the mechanisms behind the antiproliferative effects of coumarins. One emerging area of interest is their potential as "anti-austerity" agents. mdpi.com This strategy targets the ability of cancer cells to survive under conditions of nutrient starvation, a common feature within the tumor microenvironment. Functionalized coumarins have been specifically designed and synthesized to act as potential anti-austerity agents, aiming to overcome this tolerance of cancer cells to nutrient deprivation. mdpi.com While the specific mechanisms for this compound have not been fully elucidated, this represents a promising avenue for future investigation into its mode of anticancer action.

Antioxidant Properties and Radical Scavenging Mechanisms

Coumarin derivatives are recognized for their antioxidant and radical-scavenging properties. researchgate.netnih.gov The ability of these compounds to neutralize free radicals is a key mechanism behind many of their observed biological activities. The antioxidant capacity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.goveco-vector.com

Studies on various coumarin derivatives have demonstrated significant antioxidant activity. eco-vector.comsibran.ru For instance, research on 4-hydroxycoumarin (B602359) derivatives revealed that several synthesized compounds had a higher DPPH radical scavenging capacity than the standard antioxidant butylated hydroxytoluene (BHT). scholaris.ca The core structure of coumarins, including the benz-α-pyrone residue, is believed to contribute to their ability to interact with and neutralize reactive oxygen species. eco-vector.com The electron-donating properties of the molecule, often localized on specific fragments, are crucial for this antiradical activity. eco-vector.com

Structure-Activity Relationship (SAR) Analysis from Experimental Data

Structure-activity relationship (SAR) analysis is crucial for optimizing the biological activity of lead compounds. For coumarin derivatives, SAR studies have provided valuable insights into how chemical modifications influence their efficacy.

Antimicrobial Activity : The addition of metal ions to form complexes with the ethyl 2-oxo-2H-chromene-3-carboxylate scaffold has been shown to significantly increase antibacterial activity. iiste.org This suggests that the chelating properties of the molecule are important for its antimicrobial effects.

Anticancer Activity : Substitutions on the coumarin ring play a critical role in cytotoxic potency. For example, the introduction of a diethylamino group at the C-7 position of the 4-methyl coumarin core resulted in the most potent compound in a series of acetoxycoumarin derivatives. nih.gov This indicates that electron-donating groups at this position can enhance anticancer effects.

Antioxidant Activity : The antioxidant potential of coumarins is highly dependent on their substitution pattern. For 4-hydroxycoumarins, substitutions at the C-6 position appeared to enhance radical scavenging potential, while electron-withdrawing groups were promising for augmenting metal-chelating efficiency. scholaris.ca The presence of hydroxyl groups also generally increases antioxidant capacity.

Impact of Substituents on Biological Potency

The biological potency of derivatives based on the 4-methylcoumarin framework is highly dependent on the nature and position of various substituents. Research into this class of compounds has revealed that specific functional groups can enhance or diminish their activity against various biological targets, including cancer cells and enzymes.

For anticancer applications, the presence of hydroxyl (-OH) or acetoxy (-OAc) groups on the benzene (B151609) ring of the coumarin nucleus is significant. Studies on a series of 4-methylcoumarin derivatives have demonstrated that 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) bearing alkyl chains at the C3 position are particularly effective against human cancer cell lines such as K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma). nih.gov The potency of these compounds was found to increase with the length of the alkyl chain, with an n-decyl chain at the C3 position showing the highest cytotoxic activity. nih.gov For instance, the IC50 values for the derivative with an n-decyl chain were 42.4 µM against K562, 25.2 µM against LS180, and 25.1 µM against MCF-7 cells. nih.gov

Furthermore, the substitution pattern on the coumarin ring plays a critical role in determining the compound's inhibitory activity against enzymes like monoamine oxidases (MAO-A and MAO-B), which are targets in neurodegenerative disease therapy. For C7-substituted coumarins, extending the alkyl side chain at the C4-position can lead to more robust MAO-A inhibition. nih.gov The introduction of a methyl group at the C8 position has also been shown to improve MAO-A inhibition. nih.gov

In the context of antifungal activity, structure-activity relationship studies indicate that O-substitutions are essential. The presence of electron-withdrawing groups, such as nitro (NO2) or acetate, and short aliphatic chains tends to favor antifungal potency against various Aspergillus strains. mdpi.com Conversely, for antibacterial activity against gram-positive bacteria, the presence of a carboxylic acid group at the C3 position appears to be a key determinant of potency. nih.gov Derivatives where this carboxylic acid is converted to a carboxamide show diminished or no antibacterial activity. nih.gov

Table 1: Impact of Substituents on Biological Potency of 4-Methylcoumarin Derivatives

| Position of Substitution | Substituent Type | Observed Biological Effect | Target/Model | Reference |

|---|---|---|---|---|

| C3 | Long alkyl chains (e.g., n-decyl) on a 7,8-dihydroxy backbone | Increased anticancer activity | K562, LS180, MCF-7 cell lines | nih.gov |

| C3 | Carboxylic acid (-COOH) | Essential for antibacterial activity | Gram-positive bacteria | nih.gov |

| C4 | Extended alkyl chains | Enhanced MAO-A inhibition | Monoamine Oxidase A | nih.gov |

| C6 | Halogens (e.g., Bromine) | Potent anticancer activity | Cancer cell lines | nih.govmdpi.com |

| C7 | O-substitutions (e.g., hydroxyl, methoxy) | Important for antifungal and anticancer activity | Aspergillus strains, cancer cell lines | mdpi.comnih.gov |

| C8 | Methyl group | Improved MAO-A inhibition | Monoamine Oxidase A | nih.gov |

Regioselective Effects on Activity

The specific position (regiochemistry) of a substituent on the coumarin scaffold has a profound and differential impact on the resulting biological activity. The influence of a particular functional group can vary significantly depending on where it is attached to the coumarin ring system.

Studies focusing on anticancer activity have revealed distinct regioselective effects. For instance, substitutions at the C6 position of the coumarin nucleus generally yield the best anticancer activity, followed by substitutions at the C8 position. nih.gov In a study of 4-methylcoumarins, derivatives with hydroxyl groups at both the C7 and C8 positions (7,8-dihydroxy) were identified as the most effective subgroup for cytotoxicity against cancer cells. nih.gov This highlights the importance of the substitution pattern on the benzene portion of the coumarin structure.

In the context of enzyme inhibition, regioselectivity is also a key factor. For monoamine oxidase (MAO) inhibitors, the C4 position demonstrates notable regioselective effects. The MAO-B binding site appears to favor small substituents at the C4-position, whereas larger, extended alkyl chains at this same position induce more potent MAO-A inhibition. nih.gov This differential effect allows for the tuning of selectivity between the two MAO subtypes. Furthermore, substitutions at positions 3, 4, 7, and 8 have been most frequently described as having a significant influence on inflammatory processes. mdpi.com

For antimicrobial properties, substitutions at positions 6 and 7 are commonly associated with both antibacterial and antifungal activity. mdpi.com This suggests that modifications in this region of the molecule are particularly fruitful for developing agents against infectious diseases. The strategic placement of substituents is therefore a critical consideration in the design of coumarin-based derivatives with specific and potent biological activities.

Table 2: Regioselective Effects of Substituents on Biological Activity of Coumarin Derivatives

| Position | Associated Biological Activity | Specific Findings | Reference |

|---|---|---|---|

| C3 & C4 | Anti-inflammatory, Anticoagulant | Highly variable groups, including aliphatic chains and aromatic rings, are common. | mdpi.com |

| C4 | MAO Inhibition | Small substituents favor MAO-B inhibition; larger alkyl groups favor MAO-A inhibition. | nih.gov |

| C6 | Anticancer | Substitution at this position provides the best anticancer activity. | nih.gov |

| C6 & C7 | Antibacterial, Antifungal | Substituents in these positions are commonly found in derivatives with antimicrobial properties. | mdpi.com |

| C7 & C8 | Anticancer, Anti-inflammatory | Dihydroxy-substitutions at these positions lead to potent anticancer effects. | nih.govmdpi.com |

| C8 | Anticancer | Substitution at this position provides the second-best anticancer activity after C6. | nih.gov |

Applications in Advanced Chemical Research Excluding Clinical/commercial Products

Utilization as Building Blocks for Complex Molecular Architectures

The structural framework of coumarin-3-carboxylates is a recognized platform for the construction of more intricate molecules. The ester functional group and the reactive C3-C4 double bond of the coumarin (B35378) ring serve as key handles for synthetic transformations.

While direct synthetic examples starting from Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate are not extensively detailed in the surveyed literature, the reactivity of the closely related parent compound, ethyl 2-oxo-2H-chromene-3-carboxylate, provides a clear blueprint for its utility. A common strategy involves the reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303). This reaction transforms the ester into a 2-oxo-2H-chromene-3-carbohydrazide intermediate. researchgate.netnih.gov

This hydrazide is a significantly more versatile building block. researchgate.net It serves as a precursor for a variety of nitrogen-containing heterocycles through cyclization reactions with different reagents. nih.gov For instance, these hydrazides are foundational materials for constructing pyrazoles, 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles. nih.gov This established reactivity suggests that this compound is a viable starting material for generating a library of novel, fused, and substituted heterocyclic systems.

Table 1: Potential Heterocyclic Systems Derived from Coumarin-3-Carbohydrazide Precursors

| Precursor | Reagent Class | Resulting Heterocycle |

|---|---|---|

| 2-Oxo-2H-chromene-3-carbohydrazide | Dicarbonyl compounds | Pyrazoles |

| 2-Oxo-2H-chromene-3-carbohydrazide | Carbon disulfide | 1,3,4-Oxadiazoles |

| 2-Oxo-2H-chromene-3-carbohydrazide | Isothiocyanates | 1,2,4-Triazoles |

| 2-Oxo-2H-chromene-3-carbohydrazide | Carbon disulfide / Acid | 1,3,4-Thiadiazoles |

The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or synergistic bioactivity. The coumarin nucleus is a frequent participant in such designs. Research has demonstrated the synthesis of a hybrid molecule, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, by reacting ethyl 2-oxo-2H-chromene-3-carboxylate with 2-(4-methoxyphenyl)ethan-1-amine in refluxing ethanol (B145695). mdpi.com This reaction proceeds via amidation, where the amine displaces the ethoxy group of the ester to form a stable amide linkage. mdpi.com This straightforward synthesis highlights the utility of the coumarin-3-carboxylate scaffold as a platform for creating novel hybrid structures by linking the coumarin core to other molecular entities. mdpi.com

Development of Fluorescent Probes and Dyes

Coumarins are a well-established class of fluorophores used in various applications, including as laser dyes and fluorescent indicators. nih.govresearchgate.net Their photophysical properties are highly sensitive to the substitution pattern on the benzopyran-2-one ring system.

Specific photophysical data, such as absorption and emission maxima or quantum yields, for this compound are not extensively reported in the available literature. However, research on closely related isomers provides insight into the properties of this class of molecules. A detailed study involving crystal structure analysis and computational studies was performed on ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate and ethyl 7-methyl-2-oxo-2H-chromene-3-carboxylate. researchgate.net Such studies are crucial for understanding the structure-property relationships that govern the fluorescence of these compounds, investigating factors like molecular planarity and the electronic effects of substituents, which ultimately influence their potential as fluorescent materials. researchgate.net

The utility of a fluorophore for imaging applications depends on properties such as high quantum yield, photostability, and, for biological applications, cell permeability and low cytotoxicity. While the coumarin scaffold is a component of many fluorescent probes, there are no specific, documented applications of this compound as a probe for in vitro detection or cellular imaging in the reviewed scientific literature. The development of such probes typically requires further functionalization to incorporate specific recognition moieties for the target analyte or biomarker.

Research Tools for Enzyme Studies

The coumarin scaffold is recognized for its ability to interact with various enzymes, making its derivatives valuable tools for biochemical and pharmacological research.

One of the most direct findings in this area concerns the parent compound, ethyl 2-oxo-2H-chromene-3-carboxylate. It has been identified as an irreversible inhibitor of phospholipase A2 (sPLA2) from the venom of Crotalus durissus ruruima. nih.govresearchgate.net This inhibitory activity is significant and has been quantified, demonstrating the potential for this molecular structure to act as a specific enzyme inhibitor.

Furthermore, the versatility of the 3-substituted coumarin scaffold has been exploited in the development of inhibitors for other enzyme classes. For example, novel coumarin-3-carboxamide derivatives have been synthesized and evaluated as selective inhibitors against human carbonic anhydrase isoforms IX and XII, which are implicated in tumorigenesis. tandfonline.com These studies underscore the value of the coumarin-3-carboxylate core structure as a starting point for designing targeted enzyme inhibitors for research purposes.

Table 2: Enzyme Inhibition Data for a Related Coumarin Compound

| Compound | Enzyme | Source | Inhibition Type | IC₅₀ |

|---|---|---|---|---|

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Phospholipase A₂ (sPLA₂) | Crotalus durissus ruruima venom | Irreversible | 3.1 ± 0.06 nmol |

Data from Fonsecaa et al., 2010, as cited in nih.govresearchgate.net

Precursors for Receptor-Targeted Therapies (Non-clinical scope)

The coumarin scaffold, specifically derivatives of 2-oxo-2H-chromene, is a foundational structure in the design of molecules for advanced chemical research, particularly in the development of receptor-targeted agents. This compound serves as a versatile precursor in this field due to its reactive ester group, which allows for the synthesis of a wide array of derivatives. nih.govmdpi.com In a non-clinical context, researchers modify this core structure to create novel compounds with high affinity and selectivity for specific biological receptors, which are implicated in various signaling pathways. nih.govfrontiersin.org

The development of these molecules is a key area of medicinal chemistry research, aiming to understand structure-activity relationships and to identify potent agents for further investigation. The coumarin nucleus is often decorated with different functional groups to interact with receptors such as enzyme kinases, cholinesterases, and monoamine oxidases. nih.govfrontiersin.orgmdpi.com

Research Findings on Derivative Synthesis and Receptor Interaction

Research has demonstrated that the coumarin core is a privileged scaffold for designing enzyme inhibitors. frontiersin.org By modifying the ethyl carboxylate group of the parent compound, various amide and hydrazide derivatives have been synthesized and evaluated for their inhibitory potential against several key protein targets.

Kinase Inhibitors: In the pursuit of anti-cancer agents, coumarin derivatives have been developed to target signaling pathways like PI3K/AKT/mTOR and the Epidermal Growth Factor Receptor (EGFR). nih.govfrontiersin.org For instance, novel benzylidene coumarin derivatives synthesized from coumarin precursors have shown potent inhibitory activity against EGFR and PI3Kβ kinases. nih.gov One such derivative, compound 5 (structure not fully specified in the abstract), exhibited dual inhibition with an IC₅₀ value of 0.1812 µM for EFGR, comparable to the reference inhibitor erlotinib (IC₅₀ = 0.1344 µM). nih.gov

Cholinesterase Inhibitors: The coumarin scaffold has been extensively used to develop inhibitors of acetylcholinesterase (AChE), a key target in research related to neurodegenerative conditions like Alzheimer's disease. frontiersin.orgnih.gov By conjugating the coumarin core with other pharmacophoric moieties, researchers have created potent and selective AChE inhibitors. mdpi.comnih.gov A series of 7-alkoxyamino-3-(1,2,3-triazole)-coumarins demonstrated excellent AChE inhibitory activity, with IC₅₀ values in the nanomolar range (4–104 nM). mdpi.com These compounds were designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.com

Multi-Target Ligands: The versatility of the coumarin structure allows for the design of multi-target-directed ligands (MTDLs). frontiersin.orgmdpi.com Certain coumarin–triazole derivatives have been shown to not only inhibit AChE but also to possess affinity for the histamine H3 receptor (H3R) and monoamine oxidases (MAOs). mdpi.com For example, derivative 1b showed a Kᵢ value as low as 32 nM for H3R, while derivative 1q exhibited MAO inhibition with an IC₅₀ of 1688 nM. mdpi.com This multi-target approach is a significant strategy in non-clinical research for complex biological systems.

The table below summarizes the findings from various non-clinical research studies on coumarin derivatives and their targeted receptors.

Table 1: Non-clinical Receptor-Targeting Studies of Coumarin Derivatives

| Derivative Class | Target Receptor(s) | Key Findings (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|

| Benzylidene Coumarins | EGFR, PI3Kβ | Compound 5: IC₅₀ = 0.1812 µM (EGFR) | nih.gov |

| Benzylidene Coumarins | EGFR | Compound 4a: IC₅₀ = 0.5587 µM (EGFR) | nih.gov |

| Benzylidene Coumarins | EGFR | Compound 4b: IC₅₀ = 0.2311 µM (EGFR) | nih.gov |

| Coumarin-Triazoles | AChE, H3R, MAO | Compound 1b: Kᵢ = 32 nM (H3R) | mdpi.com |

| Coumarin-Triazoles | AChE, H3R, MAO | Compound 1q: IC₅₀ = 1688 nM (MAO) | mdpi.com |

| Coumarin-Triazoles | AChE | Compounds 1h, 1j, 1k, 1q: IC₅₀ = 4–104 nM | mdpi.com |

| 2-oxo-chromene-7-oxymethylene acetohydrazide | AChE | Compound 4c: IC₅₀ = 0.802 µM | nih.gov |

These studies underscore the importance of this compound and related structures as starting materials. The ability to readily modify the 3-position carboxylate allows for the systematic exploration of structure-activity relationships, facilitating the rational design of potent and selective ligands for a variety of biological receptors in a research setting.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

While classical methods such as the Knoevenagel condensation are established for the synthesis of coumarin-3-carboxylates, future research is geared towards the development of more efficient, cost-effective, and environmentally benign synthetic routes. researchgate.net The exploration of novel catalytic systems, including nanocatalysts and biocatalysts, could offer higher yields and selectivity under milder reaction conditions. The use of greener solvents, such as ionic liquids or supercritical fluids, is another promising avenue to reduce the environmental impact of the synthesis. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Coumarin (B35378) Synthesis

| Methodology | Advantages | Potential Future Improvements |

|---|---|---|

| Knoevenagel Condensation | Well-established, reliable | Use of greener catalysts and solvents, microwave-assisted synthesis |

| Pechmann Condensation | Simple, uses readily available starting materials | Broader substrate scope, improved regioselectivity |

| Perkin Reaction | Forms the coumarin ring in a single step | Milder reaction conditions, higher yields |

| Wittig Reaction | High degree of stereocontrol | Application to a wider range of substituted salicylaldehydes |

Deeper Mechanistic Insights into Biological Activities

Coumarin derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.govresearchgate.net However, for Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate specifically, the underlying molecular mechanisms of its potential biological effects remain largely unexplored. Future research should focus on elucidating these mechanisms to guide the rational design of more potent and selective therapeutic agents.

This will involve identifying the specific cellular targets and signaling pathways modulated by the compound. Techniques such as proteomics, transcriptomics, and cellular thermal shift assays (CETSA) can be employed to identify protein binding partners. Further investigation into its structure-activity relationships (SAR) by synthesizing and evaluating a library of analogues will provide crucial information on the key structural features required for its biological activity. nih.gov For instance, understanding how substitutions on the coumarin ring affect its interaction with biological targets will be critical.

Advanced Computational Modeling and Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel compounds based on the this compound scaffold. researchgate.net While initial computational studies like Hirshfeld surface analysis have been performed on related structures, more advanced modeling techniques can provide deeper insights. researchgate.netresearchgate.net

Future research should leverage techniques such as:

Quantitative Structure-Activity Relationship (QSAR): To develop predictive models for the biological activity of new derivatives.

Molecular Docking and Molecular Dynamics (MD) Simulations: To visualize and understand the binding interactions of the compound with its biological targets at an atomic level.

Pharmacophore Modeling: To identify the essential three-dimensional arrangement of chemical features required for biological activity, which can then be used to screen virtual libraries for new hits.

These computational approaches will enable the in silico design of new derivatives with improved potency, selectivity, and pharmacokinetic properties, thereby reducing the time and cost associated with experimental screening.

Exploration of New Chemical Transformations

The chemical reactivity of the this compound scaffold provides a rich platform for the synthesis of novel and complex molecules. Future research should focus on exploring new chemical transformations to further functionalize this core structure. The ester group and the coumarin ring itself are amenable to a variety of chemical modifications. nih.govacgpubs.org

Key areas for exploration include:

C-H Functionalization: Direct activation and functionalization of the C-H bonds on the coumarin ring would provide a highly efficient way to introduce new substituents without the need for pre-functionalized starting materials.

Ring-Opening and Rearrangement Reactions: Investigating novel ring-opening reactions of the lactone could lead to the synthesis of new classes of acyclic compounds with unique properties. nih.gov Similarly, exploring skeletal rearrangements could generate diverse and structurally complex molecular architectures.

Multicomponent Reactions: Utilizing this compound as a building block in multicomponent reactions will enable the rapid construction of complex molecules in a single step. researchgate.net

These new transformations will expand the chemical space accessible from this versatile scaffold and could lead to the discovery of compounds with novel biological or material properties.

Expansion of Non-Clinical Research Applications

Beyond its potential therapeutic applications, the unique photophysical properties of the coumarin core suggest a range of non-clinical applications for this compound. Coumarins are known for their fluorescence, making them valuable as fluorescent probes and sensors. researchgate.netnih.gov

Future research could explore its use in:

Fluorescent Labeling: As a fluorescent tag for biomolecules such as proteins and nucleic acids to study their localization and dynamics within cells.

Chemosensors: By incorporating specific recognition moieties, derivatives could be designed to act as selective and sensitive fluorescent sensors for detecting metal ions, anions, or biologically important small molecules.

Organic Electronics: The chromene scaffold could be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Agrochemicals: Given the known biological activities of coumarins, there is potential for developing derivatives as novel pesticides or herbicides. researchgate.net

The exploration of these non-clinical applications will broaden the utility of this compound and could lead to the development of new technologies in materials science, analytical chemistry, and agriculture.

Q & A

Q. Key Variables :

- Solvent Polarity : Ethanol or DMF favors cyclization over side reactions.

- Catalyst Choice : Sodium ethoxide outperforms K2CO3 in minimizing ester hydrolysis.

- Purification : Column chromatography (hexane:ethyl acetate, 7:3) resolves residual phenolic starting materials .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

Multi-Technique Verification :

<sup>1</sup>H/<sup>13</sup>C NMR :

- Aromatic protons (δ 6.8–7.5 ppm) confirm the chromene ring.

- Ethyl ester signals (δ 1.3–1.4 ppm for CH3, δ 4.2–4.4 ppm for CH2) validate the carboxylate group .

X-ray Crystallography :

- SHELX refinement (R-factor < 0.05) resolves bond angles and dihedral distortions, e.g., the lactone ring planarity (C2–O1–C9: 122.3°) .

HRMS : Exact mass (m/z 246.0899 for C13H14O4<sup>+</sup>) confirms molecular identity .

Q. Common Pitfalls :

- Tautomerism : Keto-enol equilibria in DMSO-d6 may complicate NMR interpretation; use CDCl3 for sharper signals .

Advanced: How do crystallographic data resolve discrepancies in reported hydrogen-bonding patterns for this compound?

Methodological Answer :

Discrepancies in hydrogen-bonding motifs (e.g., dimeric vs. chain patterns) arise from solvent polarity and crystallization conditions.

- SHELX Refinement : Assign anisotropic displacement parameters to distinguish static disorder from dynamic H-bond fluctuations. For example:

- Graph Set Analysis : Use Etter’s notation (e.g., ) to classify motifs and compare with Cambridge Structural Database entries .

Advanced: What mechanistic insights explain the compound’s bioactivity in kinase inhibition assays?

Methodological Answer :

The chromene scaffold acts as a ATP-competitive inhibitor in kinase targets (e.g., CDK2):

Docking Studies :

- The 4-methyl group occupies a hydrophobic pocket (Leu83 in CDK2), while the ester carbonyl forms H-bonds with Glu81 .

SAR Analysis :

- Methyl substitution at C4 enhances binding affinity (IC50 = 1.2 µM) compared to chloro derivatives (IC50 = 3.8 µM) due to reduced steric clash .

Kinetic Assays : Preincubation with Mg<sup>2+</sup> (10 mM) reduces inhibition, suggesting metal-coordination dependency .

Contradictions : Some studies report anti-inflammatory activity (COX-2 IC50 = 5 µM) conflicting with kinase data; this may arise from assay-specific redox interactions .

Advanced: How can computational methods optimize the compound’s fluorescence properties for imaging applications?

Methodological Answer :

TD-DFT Calculations (B3LYP/6-31G**) guide structural modifications:

Electron-Withdrawing Groups : Nitro substitution at C7 shifts emission to 520 nm (vs. 450 nm for parent compound) by lowering LUMO energy .

Solvatochromism : Simulate solvent effects (PCM model) to predict Stokes shifts; acetonitrile induces a 60 nm shift vs. water .

Two-Photon Absorption : Modify the ester group (e.g., replace ethyl with benzyl) to enhance cross-section (σTPA = 150 GM at 800 nm) .

Validation : Compare computed λmax with experimental UV-Vis (e.g., ethanol: λcalc = 348 nm vs. λexp = 352 nm) .

Advanced: What strategies address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer :

Discrepancies stem from polymorphism and aggregation:

Dynamic Light Scattering (DLS) : Detect aggregates in DMSO (size > 200 nm) that reduce apparent solubility .

Co-Solvent Systems : Use ethanol-water (70:30) to achieve 12 mg/mL solubility, leveraging H-bonding and hydrophobic effects .

Thermodynamic Solubility : Measure via shake-flask method (24 h equilibrium) rather than kinetic assays to avoid undersampling .

Q. Data Reconciliation :

| Solvent | Reported Solubility (mg/mL) | Method | Ref |

|---|---|---|---|

| Ethanol | 8.5 ± 0.3 | HPLC | [4] |

| Acetone | 22.1 ± 1.1 | UV-Vis | [3] |

Basic: What are the standard protocols for stability testing under physiological conditions?

Q. Methodological Answer :

Hydrolytic Stability :

- Incubate in PBS (pH 7.4, 37°C, 24 h); monitor ester hydrolysis via HPLC (retention time shift from 8.2 to 6.5 min) .

Photostability :

- Expose to UV-A (365 nm, 48 h); degradation products (e.g., decarboxylated chromene) quantified by LC-MS .

Oxidative Stability :